

# "degradation of Creatine citrate at different pH and temperatures"

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# Technical Support Center: Degradation of Creatine Citrate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation of **creatine citrate** at different pH levels and temperatures.

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary degradation product of creatine citrate in solution?

A1: The primary degradation product of **creatine citrate** in an aqueous solution is creatinine. This occurs through a non-enzymatic, intramolecular cyclization reaction where the creatine molecule loses a molecule of water to form its cyclic anhydride, creatinine.[1]

Q2: What are the main factors that influence the degradation rate of **creatine citrate**?

A2: The degradation of **creatine citrate** in solution is primarily influenced by two main factors: pH and temperature. Generally, a lower pH (more acidic conditions) and a higher temperature will accelerate the rate of conversion of creatine to creatinine.[1][2][3] The degradation rate is not dependent on the concentration of creatine.[3][4]

Q3: How does the stability of creatine citrate compare to creatine monohydrate?







A3: Creatine salts like **creatine citrate** are generally less stable in solution compared to creatine monohydrate.[3] This is because **creatine citrate**, being a salt of a weak acid (citric acid), creates an acidic environment when dissolved in water. For instance, a saturated solution of tri**creatine citrate** has a pH of 3.2.[3] This lower pH promotes a faster degradation to creatinine compared to creatine monohydrate in a neutral pH solution.[3]

Q4: Is **creatine citrate** stable in solid form?

A4: While creatine monohydrate is very stable in its solid powder form with no significant degradation over years even at elevated temperatures, some creatine salts like tricreatine citrate have shown some degradation.[3] For example, solid tricreatine citrate stored at 40°C (104°F) for 28 days resulted in the formation of 770 ppm of creatinine.[3]

Q5: How can the degradation of **creatine citrate** in solution be minimized during experiments?

A5: To minimize degradation, it is recommended to prepare fresh solutions of **creatine citrate** immediately before use. If storage is necessary, solutions should be kept at refrigerated temperatures (e.g., 4°C) to slow down the conversion to creatinine.[5] For longer-term stability, maintaining a neutral pH (around 7.0) is beneficial, although this may not be feasible for all experimental setups.

## **Troubleshooting Guide**



Problem	Possible Cause	Suggested Solution
Low recovery of creatine citrate in prepared solutions.	Degradation to creatinine due to acidic conditions and/or high temperature.	Prepare solutions fresh before use. If storage is required, keep the solution at a low temperature (e.g., 4°C).[5] Consider using a buffer to maintain a more neutral pH if compatible with the experimental design.
Inconsistent results in stability studies.	Fluctuation in pH or temperature of the samples.	Ensure precise control over the pH and temperature of the experimental solutions. Use calibrated equipment for measurements. The pH of the solution can change over time, especially in effervescent formulations, so it should be monitored.[5][6]
Crystallization observed in creatine citrate solutions.	In effervescent formulations, di-creatine citrate can dissociate to creatine, which may then crystallize out as creatine monohydrate, especially at refrigerated temperatures, due to its lower solubility.[5][6][7]	If using effervescent formulations, be aware of this potential for crystallization. Analyze the composition of any precipitate to confirm its identity.

# Data Presentation Degradation of Di-Creatine Citrate in Effervescent Solution

This table summarizes the degradation of di-**creatine citrate** in an effervescent solution over a 45-day period at room temperature and under refrigeration. The initial pH of the solution was not explicitly stated but was likely acidic due to the nature of effervescent formulations.



Temperature	Duration (days)	Degradation (%)	Reference
Room Temperature (25°C)	45	90	[5][6]
Refrigerated (4°C)	45	80	[5][6]

## Degradation of Creatine Monohydrate in Solution at 25°C

As comprehensive data for **creatine citrate** at various controlled pH values is limited, the following table for creatine monohydrate is provided for reference. Given that **creatine citrate** solutions are acidic, a similar or even accelerated degradation trend can be expected.

рН	Duration (days)	Degradation (%)	Reference
3.5	3	21	
4.5	3	12	
5.5	3	4	<del>-</del>

# Experimental Protocols Protocol for Determining Creatine Citrate Stability

This protocol outlines a method for assessing the stability of **creatine citrate** in an aqueous solution and quantifying the formation of creatinine using High-Performance Liquid Chromatography (HPLC).

#### 1. Materials and Reagents:

- Creatine Citrate
- Creatinine (analytical standard)
- Deionized water
- pH buffers (e.g., citrate-phosphate buffer for pH 3-6, phosphate buffer for pH 7)

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HPLC system with a UV detector

C18 analytical column (e.g., 250 x 4.6 mm, 5 μm)

Mobile phase: 0.045 M ammonium sulfate in water

Internal standard (IS), e.g., 4-(2-Aminoethyl)benzene sulfonamide

2. Preparation of Solutions:

• Standard Solutions: Prepare stock solutions of creatine and creatinine in the mobile phase.

From these, prepare a series of calibration standards with concentrations ranging from 1-100

 $\mu$ g/mL for creatine and 2-100  $\mu$ g/mL for creatinine.[8] Also, prepare a stock solution of the

internal standard.

Sample Solutions: Accurately weigh and dissolve creatine citrate in the desired pH buffer to

a known concentration.

3. Stability Study Procedure:

• Divide the sample solutions into aliquots for each time point and temperature condition to be

tested.

• Store the aliquots at the specified temperatures (e.g., 4°C, 25°C, 40°C).

• At each designated time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each

temperature condition.

Add a known concentration of the internal standard to the aliquot.

• Filter the sample through a 0.45 μm syringe filter before HPLC analysis.

4. HPLC Analysis:

Chromatographic Conditions:

Flow Rate: 0.75 mL/min



Detection Wavelength: 205 nm

Temperature: Ambient

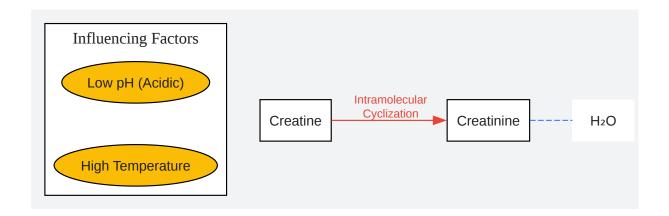
Run Time: Approximately 7 minutes[8]

 Analysis: Inject the prepared standards and samples into the HPLC system. Identify and quantify the creatine and creatinine peaks based on their retention times relative to the standards.

#### 5. Data Analysis:

- Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration for both creatine and creatinine.
- Determine the concentration of creatine and creatinine in the samples at each time point by using the calibration curves.
- Calculate the percentage of creatine remaining and the percentage of creatinine formed over time for each pH and temperature condition.

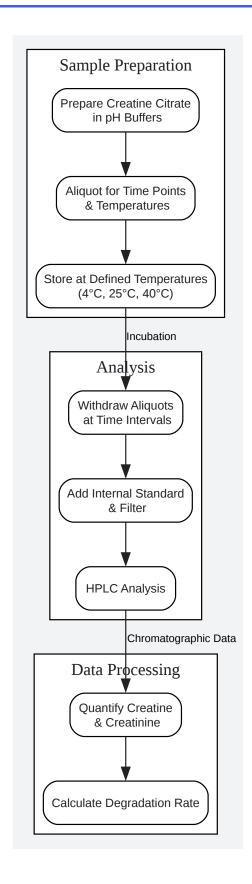
### **Visualizations**



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Caption: Intramolecular cyclization of creatine to creatinine, accelerated by low pH and high temperature.





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Caption: Experimental workflow for assessing the stability of **creatine citrate** in solution.



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